N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, although a mouthful, is an intriguing compound. Let’s break it down:
Preparation Methods
The synthetic routes for this compound involve several steps
Quinazoline Derivatives: Start with quinazoline derivatives and treat them with chloroacetyl chloride to obtain 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives.
Triazole Formation: React the 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate to form our target compound.
Chemical Reactions Analysis
Reactivity: The compound’s aromaticity (due to the indole and triazole rings) makes it susceptible to electrophilic substitution reactions.
Common Reagents: Reactions may involve nucleophiles (e.g., amines) or electrophiles (e.g., acyl chlorides).
Major Products: Depending on reaction conditions, products could include derivatives with modified substituents on the triazole or thienopyrimidine rings.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral agent, considering its indole scaffold.
Biological Studies: Explore its effects on cellular pathways, including interactions with receptors.
Drug Development: Assess its pharmacological properties for potential therapeutic applications.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Study the signaling pathways influenced by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: Explore related compounds, such as indole-3-acetic acid and other triazole-containing molecules.
Properties
Molecular Formula |
C14H16N6O2S |
---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C14H16N6O2S/c1-8(2)5-10-16-14(19-18-10)17-11(21)6-20-7-15-12-9(13(20)22)3-4-23-12/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,18,19,21) |
InChI Key |
ANXYNEYQTDJTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)C=CS3 |
Origin of Product |
United States |
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